molecular formula C12H12N4O2 B11869157 5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-25-4

5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Cat. No.: B11869157
CAS No.: 90042-25-4
M. Wt: 244.25 g/mol
InChI Key: HGTMUYVCDQHDKJ-UHFFFAOYSA-N
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Description

5,7,8-Trimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the triazoloquinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-Trimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde. The reaction is facilitated by an oxidation-reduction mechanism using chloranil . Another method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

5,7,8-Trimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,8-Trimethyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 5, 7, and 8 enhances its lipophilicity and may affect its interaction with biological targets .

Properties

CAS No.

90042-25-4

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

5,7,8-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

InChI

InChI=1S/C12H12N4O2/c1-6-4-8-9(5-7(6)2)16-10(11(17)15(8)3)13-14-12(16)18/h4-5H,1-3H3,(H,14,18)

InChI Key

HGTMUYVCDQHDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=NNC3=O)C(=O)N2C

Origin of Product

United States

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